molecular formula C10H8N2O2S B13037360 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B13037360
M. Wt: 220.25 g/mol
InChI Key: IVEOOMIIFUVPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF). The reaction conditions are relatively mild, and the product is obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific structure, which combines a hydroxyl group, a thiazole ring, and a benzamide moiety.

Biological Activity

3-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a hydroxyl group, a thiazole ring, and a benzamide structure, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The thiazole moiety plays a vital role in the compound's biological activity, facilitating interactions with various biological targets.

Property Value
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight196.24 g/mol
Functional GroupsHydroxyl, Thiazole, Benzamide

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, modulating the activity of target proteins. This compound may inhibit enzyme activity by binding to active or allosteric sites, thereby affecting biochemical pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown potential as antimicrobial agents. They inhibit bacterial growth by disrupting cellular processes .
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase, which are crucial for neurotransmission. This inhibition is particularly relevant in the context of Alzheimer's disease research .

Table: Biological Activities and Inhibition Potencies

Activity Target IC₅₀ Value
AChE InhibitionAcetylcholinesterase5.0 µM
Antimicrobial ActivityS. aureusMIC = 15.6 µg/mL
Antimicrobial ActivityE. coliMIC = 31.25 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. It was found to be effective against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotective Potential : Research focusing on the neuroprotective effects of thiazole derivatives indicated that compounds like this compound could protect against neurodegeneration by inhibiting AChE activity. This property suggests potential applications in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural characteristics. Variations in substituents on the thiazole ring can lead to differences in potency and selectivity against various biological targets.

Table: Structure-Activity Relationship of Thiazole Derivatives

Compound Name Structure Characteristics Biological Activity
This compoundHydroxyl group at position 3 on benzamideAChE inhibition
3-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamidePhenyl substitution at position 4Enhanced lipophilicity
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamideHydroxyl group at position 4Altered solubility profile

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N2O2S/c13-8-3-1-2-7(6-8)9(14)12-10-11-4-5-15-10/h1-6,13H,(H,11,12,14)

InChI Key

IVEOOMIIFUVPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.